3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide
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Overview
Description
3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the benzimidazole ring in this compound makes it a potential candidate for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring is formed by the condensation of o-phenylenediamine with formic acid or its equivalents such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.
Chlorosulphonation: 3-chlorosulphonyl-benzoic acid is obtained through the chlorosulphonation of benzoic acid.
Coupling Reaction: The chlorosulphonyl-benzoic acid is then reacted with 2-methyl-1H-benzimidazole to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is explored for its use in the development of new materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets in biological systems. The benzimidazole ring allows the compound to bind to nucleic acids and proteins, affecting their function. This interaction can inhibit the activity of enzymes, disrupt cellular processes, and lead to the death of microbial or cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
- N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine
Uniqueness
3-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is unique due to the presence of the chlorine atom and the specific substitution pattern on the benzimidazole ring. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H12ClN3O |
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Molecular Weight |
285.73 g/mol |
IUPAC Name |
3-chloro-N-(2-methyl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C15H12ClN3O/c1-9-17-13-6-5-12(8-14(13)18-9)19-15(20)10-3-2-4-11(16)7-10/h2-8H,1H3,(H,17,18)(H,19,20) |
InChI Key |
MCRNNSFLKQXKCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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